Ligands de ligase E3 conjugués à un lieur 13

Vue d'ensemble

Description

VH032-PEG2-N3, également connu sous le nom de (S,R,S)-AHPC-PEG2-N3, est un conjugué synthétisé de ligand-lieur de ligase E3. Il intègre le ligand de von Hippel-Lindau (VHL) basé sur (S,R,S)-AHPC et un lieur de polyéthylène glycol (PEG) à 2 unités. Ce composé est principalement utilisé dans la technologie de chimère de ciblage de protéolyse (PROTAC), qui est une approche nouvelle pour la dégradation ciblée des protéines .

Applications De Recherche Scientifique

VH032-PEG2-N3 has a wide range of scientific research applications:

Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.

Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

Medicine: Utilized in the development of targeted therapies for diseases such as cancer.

Industry: Applied in the production of high-value chemicals and pharmaceuticals

Mécanisme D'action

- CRBN is an essential component of the E3 ubiquitin ligase complex and plays a crucial role in protein ubiquitination and subsequent degradation .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Safety and Hazards

Orientations Futures

The field of E3 ligases has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . The pool of over 600 human E3 ligases is full of untapped potential, which is why expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation .

Analyse Biochimique

Biochemical Properties

The E3 Ligase Ligand-Linker Conjugates 13 plays a significant role in biochemical reactions. It is part of the PROTACs, which are designed to target proteins for ubiquitination and degradation . The E3 Ligase Ligand-Linker Conjugates 13 interacts with the E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system . The nature of these interactions involves the formation of a ternary complex with the target protein, leading to its ubiquitination and subsequent degradation .

Cellular Effects

The E3 Ligase Ligand-Linker Conjugates 13 has profound effects on various types of cells and cellular processes. By targeting specific proteins for degradation, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by degrading a protein that acts as a transcription factor, it can alter the expression of genes regulated by that protein.

Molecular Mechanism

The mechanism of action of E3 Ligase Ligand-Linker Conjugates 13 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the E3 ubiquitin ligase and the target protein, forming a ternary complex . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. This process can result in the downregulation of the target protein, altering cellular functions and processes .

Metabolic Pathways

The E3 Ligase Ligand-Linker Conjugates 13 is involved in the ubiquitin-proteasome pathway, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase, a key enzyme in this pathway This could also include any effects on metabolic flux or metabolite levels

Méthodes De Préparation

Voies de synthèse et conditions de réaction

VH032-PEG2-N3 est synthétisé par une série de réactions chimiques qui impliquent l'incorporation du ligand VHL et du lieur PEG. La synthèse implique généralement les étapes suivantes :

Formation du ligand VHL : Le ligand VHL est synthétisé sur la base de la structure (S,R,S)-AHPC.

Fixation du lieur PEG : Un lieur PEG à 2 unités est fixé au ligand VHL.

Introduction du groupe azide : Un groupe azide est introduit dans le composé, ce qui en fait un réactif de chimie de clic.

Méthodes de production industrielle

La production industrielle de VH032-PEG2-N3 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs automatisés et de criblage à haut débit pour garantir la pureté et le rendement du composé. Les conditions de réaction sont optimisées pour obtenir une efficacité et une reproductibilité élevées .

Analyse Des Réactions Chimiques

Types de réactions

VH032-PEG2-N3 subit plusieurs types de réactions chimiques, notamment :

Cycloaddition azide-alcyne catalysée par le cuivre (CuAAC) : Cette réaction se produit entre le groupe azide de VH032-PEG2-N3 et les molécules contenant des groupes alcyne.

Cycloaddition azide-alcyne à contrainte favorisée (SPAAC) : Cette réaction se produit avec des molécules contenant des groupes dibenzocyclooctyne (DBCO) ou bicyclononyne (BCN).

Réactifs et conditions courants

CuAAC : Nécessite des catalyseurs de cuivre et des molécules contenant des alcynes.

SPAAC : Nécessite des molécules contenant du DBCO ou du BCN.

Principaux produits formés

Les principaux produits formés par ces réactions sont des conjugués de VH032-PEG2-N3 avec d'autres molécules, qui peuvent être utilisés dans diverses applications, notamment la technologie PROTAC .

Applications de recherche scientifique

VH032-PEG2-N3 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme un réactif de chimie de clic pour la synthèse de molécules complexes.

Biologie : Employé dans l'étude des interactions protéine-protéine et des voies de dégradation des protéines.

Médecine : Utilisé dans le développement de thérapies ciblées pour des maladies telles que le cancer.

Industrie : Appliqué dans la production de produits chimiques et de produits pharmaceutiques à haute valeur ajoutée

Mécanisme d'action

VH032-PEG2-N3 exerce ses effets par le mécanisme suivant :

Liaison à VHL : Le composant ligand VHL de VH032-PEG2-N3 se lie à la ligase E3 VHL.

Dégradation des protéines cibles : Le composé facilite l'ubiquitination et la dégradation protéasomique subséquente des protéines cibles en les rapprochant de la ligase E3 VHL.

Comparaison Avec Des Composés Similaires

Composés similaires

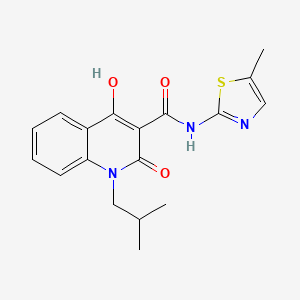

VH032-PEG3-N3 : Similaire à VH032-PEG2-N3 mais avec un lieur PEG à 3 unités.

VH032 : Le composé parent sans le lieur PEG.

Unicité

VH032-PEG2-N3 est unique en raison de son lieur PEG à 2 unités, qui offre une flexibilité et une solubilité optimales pour une utilisation dans la technologie PROTAC. Cela le rend plus efficace dans la facilitation de la dégradation des protéines par rapport à ses homologues .

Propriétés

IUPAC Name |

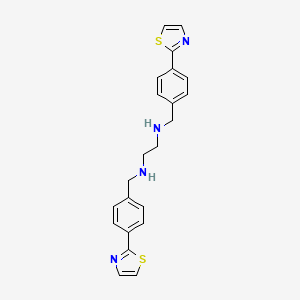

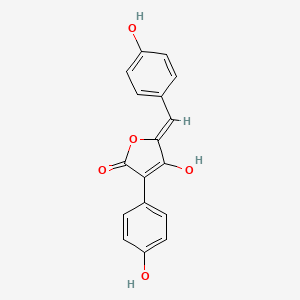

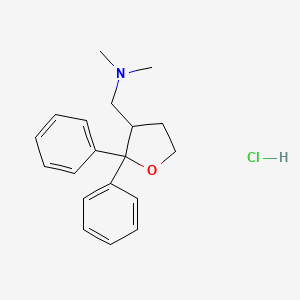

(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSUWMZOAFJCPF-OTNCWRBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N7O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![(5r)-2-(3,4-Dichlorobenzyl)-N-(4-Methylbenzyl)-2,7-Diazaspiro[4.5]decane-7-Carboxamide](/img/structure/B560521.png)

![N-[2-morpholin-4-yl-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B560531.png)